N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic small molecule featuring a rhodanine (2-thioxo-4-thiazolidinone) core. The Z-configuration at the 5-position benzylidene group ensures planar geometry, critical for π-π stacking interactions. Key structural elements include:
- Propanamide linker: Connects the thiazolidinone to the 2-hydroxy-4-nitrophenyl group.
- 2-Methoxyphenylmethylidene substituent: Introduces steric bulk and electron-donating effects via the methoxy group.
This compound’s design aligns with bioactive thiazolidinone derivatives, often explored for anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-29-16-5-3-2-4-12(16)10-17-19(26)22(20(30)31-17)9-8-18(25)21-14-7-6-13(23(27)28)11-15(14)24/h2-7,10-11,24H,8-9H2,1H3,(H,21,25)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOXYQQITMQIBW-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidin ring and a nitrophenyl moiety, contribute to its diverse biological activities, particularly in anti-inflammatory and antitumor applications.
Molecular Characteristics
- Molecular Formula : C21H19N3O6S2
- Molecular Weight : 473.52 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiazolidine core.
- Introduction of functional groups such as nitrophenyl and methoxyphenyl groups.
- Optimization of reaction conditions (temperature, solvent choice, reaction time) for yield and purity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is instrumental in the inflammatory response .
Antitumor Activity
This compound has shown promise in antitumor activity. A study highlighted the effectiveness of thiazolidin derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The compound's structural features may enhance its interaction with biological targets involved in tumor growth.
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the selectivity of COX inhibitors.
- Methodology : Human blood samples were treated with varying concentrations of the compound alongside lipopolysaccharide (LPS) to induce inflammation.
- Findings : The compound selectively inhibited COX-2 activity without affecting COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
-
Antitumor Efficacy Assessment :
- Objective : Investigate the cytotoxic effects on cancer cell lines.
- Methodology : Various concentrations of the compound were tested against breast and colon cancer cell lines.
- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent antitumor activity .
Comparative Analysis of Biological Activity
| Compound Name | Activity Type | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| N-(2-hydroxy-4-nitrophenyl)-... | Anti-inflammatory | 10 | COX-2 > COX-1 |
| Related Thiazolidin Derivative | Antitumor | 15 | Broad-spectrum |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Thiazolidinone Core
Benzylidene Substituents
- Electron-withdrawing vs. Electron-donating Groups: The 2-methoxyphenyl group in the target compound provides moderate electron donation, contrasting with the 4-nitrophenyl group in compound 2i (), which is strongly electron-withdrawing. This affects charge distribution and binding to hydrophobic enzyme pockets .
Propanamide Chain Modifications
- Functional Group Diversity: The target’s 2-hydroxy-4-nitrophenyl group introduces hydrogen-bonding and polar interactions, unlike hexanoic acid in compound 2i (), which prioritizes lipophilicity . In , N-(2-methylphenyl)acetamide derivatives lack nitro/hydroxy groups, resulting in lower solubility .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves three critical steps:
- Thiazolidinone core formation : Cyclization of thiourea derivatives with chloroacetic acid under acidic reflux (HCl/EtOH, 80°C, 6 hours) achieves 70-80% yields. Anhydrous conditions reduce side reactions .
- Benzylidene condensation : Reaction with 2-methoxybenzaldehyde using piperidine catalysis in ethanol (12 hours, 60°C) yields 72-85%. Stoichiometric excess of aldehyde (1.2 eq) improves efficiency .
- Amidation : EDC/HOBt-mediated coupling with N-(2-hydroxy-4-nitrophenyl)propanamide in DMF (24 hours, room temperature) gives 65-78% yield. Purification via silica gel chromatography (hexane:ethyl acetate 3:1) ensures >95% purity . Optimization : Replacing ethanol with DMF in condensation increases yield by 15-20% due to improved solubility .
Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?
- NMR : 1H NMR confirms the Z-configuration of the benzylidene group (olefinic proton at δ 7.8-8.1 ppm). 13C NMR identifies the thioxo sulfur (C=S at δ 190-195 ppm) .
- Mass spectrometry : ESI-MS ([M+H]+ 456.2) validates molecular weight .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient, retention time 12.3 min) assesses purity (>98%) .
- X-ray crystallography : SHELX-refined structures (R-factor <0.05) resolve stereochemistry .
Q. What primary biological activities are associated with this compound, and what assays evaluate them?
- Antimicrobial activity : Tested via broth microdilution (MIC 8–32 µg/mL against S. aureus and E. coli). The nitro group enhances membrane disruption .
- Anticancer potential : MTT assays (IC50 12–25 µM in HeLa and MCF-7 cells) correlate with thiazolidinone-mediated apoptosis .
- Enzyme inhibition : Docking studies (AutoDock Vina) suggest COX-2 binding (ΔG = -9.2 kcal/mol) .
Advanced Research Questions
Q. How does crystallographic data (e.g., SHELX-refined structures) inform conformational analysis?
- Intramolecular interactions : SHELXL-refined structures reveal hydrogen bonding between the nitro group and thioxo sulfur (O···S distance 2.89 Å), stabilizing the planar thiazolidinone ring .
- Intermolecular forces : ORTEP-3 visualizations highlight π-π stacking (3.5 Å spacing) between aromatic rings, critical for crystal packing .
- Thermal motion analysis : WinGX-processed anisotropic displacement parameters indicate restricted benzylidene C=C rotation, explaining stereochemical stability .
Q. How can contradictions in biological activity data across experimental models be resolved?
- Model variability : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from bacterial strain differences. Standardize protocols using CLSI guidelines .
- Pharmacokinetic factors : Poor solubility (logP = 3.2) may reduce in vivo efficacy despite in vitro potency. Use surfactants (e.g., Tween-80) in animal studies .
- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate via replicate studies (n ≥ 3) .
Q. What SAR strategies optimize pharmacological profiles while minimizing off-target effects?
- Functional group modulation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
